molecular formula C23H27FN2O2 B5662767 4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine

4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine

Cat. No. B5662767
M. Wt: 382.5 g/mol
InChI Key: QWELRVBDZWTPMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex molecules like 4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine typically involves multi-step organic reactions, starting from simpler precursors. Nucleophilic fluorination is a common strategy in synthesizing fluorinated aromatic compounds, as demonstrated in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, showcasing the feasibility of introducing fluorine atoms into complex structures (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of compounds like 4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine can be characterized using various spectroscopic and crystallographic techniques. X-ray diffraction studies provide insights into the crystalline structure and molecular conformation, revealing how intramolecular hydrogen bonding and molecular geometry contribute to the compound's stability (Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of fluorine, which can affect electron distribution and reactivity patterns. Fluorinated compounds often exhibit unique reactivity due to the strong electronegativity of fluorine, potentially altering their interactions with biological targets or reactivity in synthetic pathways (Sato et al., 1978).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystal structure are crucial for understanding a compound's behavior in different environments. These properties are determined by the compound's molecular structure, intermolecular forces, and molecular interactions. Hirshfeld surface analysis, for example, can provide detailed information about intermolecular interactions in the solid state, influencing solubility and stability (Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine would be influenced by its functional groups. The fluorophenoxy and piperidinylbenzoyl moieties contribute to the compound's polarity, potential interactions with biological molecules, and its overall reactivity. Such compounds might show selectivity in biological assays or chemical reactions due to these specific chemical features (Waterhouse et al., 1997).

properties

IUPAC Name

[4-(3-fluorophenoxy)piperidin-1-yl]-(4-piperidin-3-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2/c24-20-4-1-5-22(15-20)28-21-10-13-26(14-11-21)23(27)18-8-6-17(7-9-18)19-3-2-12-25-16-19/h1,4-9,15,19,21,25H,2-3,10-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWELRVBDZWTPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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